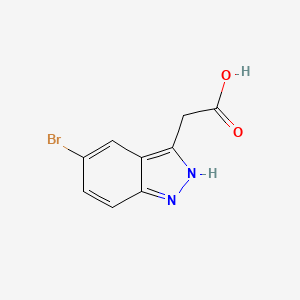

2-Azido-3-methylpyridine

説明

2-Azido-3-methylpyridine (2-A3MP) is a chemical compound belonging to the pyridine family that is used for a variety of scientific applications. The compound has been used in the synthesis of a variety of compounds, as well as in scientific research. It is a versatile compound that has been studied for its biochemical and physiological effects, as well as its potential applications in lab experiments.

科学的研究の応用

Flow Synthesis of 2-Methylpyridines

Scientific Field

Organic Chemistry

Summary of Application

A series of simple 2-methylpyridines were synthesized using a simplified bench-top continuous flow setup . This method is more environmentally friendly than conventional batch reaction protocols .

Methods of Application

The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines . The starting material was progressed through a column packed with Raney® nickel using a low boiling point alcohol (1-propanol) at high temperature .

Results

The method resulted in very good yields of 2-methylpyridines that were suitable for further use without additional work-up or purification . This continuous flow method represents a synthetically useful protocol that is superior to batch processes in terms of shorter reaction times, increased safety, avoidance of work-up procedures, and reduced waste .

Synthesis and Consecutive Reactions of α-Azido Ketones

Scientific Field

Medicinal Chemistry

Summary of Application

α-Azido ketones are very versatile and valuable synthetic intermediates, known for their wide variety of applications . They have been employed for the synthesis of a number of biologically important heterocyclic compounds .

Methods of Application

α-Azido ketones react with terminal alkynes and afford 1,2,3-triazoles in moderate to good yields through copper (I) catalyzed alkyne-azide 1,3-cycloaddition reaction (CuAAC, Sharpless-Meldal reaction) .

Results

Various triazolyl ketone derivatives of cholesterol obtained by CuAAC reaction with various cholesterol derivatives show very good anti-proliferative activities against three human cancer cell lines .

Azide-Modified Nucleosides

Scientific Field

Biochemistry

Summary of Application

Azide-modified nucleosides are important building blocks for RNA and DNA functionalization by click chemistry based on azide-alkyne cycloaddition . They have been employed for the synthesis of a number of biologically important heterocyclic compounds .

Results

Synthesis and Pharmacological Activities of Azo Dye Derivatives

Scientific Field

Pharmacology

Summary of Application

Azo dye derivatives have shown potential in pharmacological applications, particularly in the treatment of cancer .

Methods of Application

The synthesis of these compounds typically involves the reaction of an azo compound with a suitable aromatic or heterocyclic amine .

Results

Certain azo dye derivatives, such as 5-methyl-2-(5-methyl-benzothiazol-2-yl)-4-p-tolylazo-1,2-dihydro-pyrazol-3-one, have exhibited good activity towards the human colon cell line (HCT116) to inhibit the growth of the cancerous cells .

特性

IUPAC Name |

2-azido-3-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4/c1-5-3-2-4-8-6(5)9-10-7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZRYWTCSUBLKBV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=CC=C1)N=[N+]=[N-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60614460 | |

| Record name | 2-Azido-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Azido-3-methylpyridine | |

CAS RN |

212182-34-8 | |

| Record name | 2-Azido-3-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60614460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-Amino-3-methylbenzo[d]isoxazole](/img/structure/B1288665.png)

![2-(thiocyanatomethyl)-1H-benzo[d]imidazole](/img/structure/B1288710.png)